1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
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Overview
Description
1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining imidazo[1,2-b]pyridazine and cyclopenta[d]pyrimidine moieties linked through a piperazine ring. The presence of these heterocyclic structures imparts significant chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. Subsequently, the cyclopenta[d]pyrimidine moiety is synthesized and coupled with the imidazo[1,2-b]pyridazine derivative through a piperazine linker. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction parameters for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
- **1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine
- **1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}morpholine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of imidazo[1,2-b]pyridazine and cyclopenta[d]pyrimidine moieties linked through a piperazine ring is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C21H27N7 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H27N7/c1-21(2,3)17-13-28-18(24-17)7-8-19(25-28)26-9-11-27(12-10-26)20-15-5-4-6-16(15)22-14-23-20/h7-8,13-14H,4-6,9-12H2,1-3H3 |
InChI Key |
CRDZTZXIOVUVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Origin of Product |
United States |
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